

Advanced Application Note: 1-(2-Chlorophenyl)cyclopropan-1-ol in Medicinal Chemistry

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Compound of Interest

Compound Name:	1-(2-Chlorophenyl)cyclopropan-1-ol
CAS No.:	1250952-75-0
Cat. No.:	B3390854

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Part 1: Executive Summary & Strategic Utility

1-(2-Chlorophenyl)cyclopropan-1-ol (CAS: 1249457-49-5) is a high-value strained intermediate that serves as a versatile "chameleon" scaffold in drug discovery. Unlike simple alcohols, this molecule possesses significant ring strain (~27.5 kcal/mol), acting as a masked homoenolate and a radical clock.

For the medicinal chemist, this compound offers three distinct strategic advantages:

- The "Masked" Propiophenone: It serves as a shelf-stable equivalent of the volatile and reactive 1-(2-chlorophenyl)propan-1-one, releasing the ketone only under specific triggering conditions (acidic, basic, or radical).
- Divergent Functionalization: Through Palladium-catalyzed ring opening, it grants access to -functionalized ketones that are difficult to synthesize via classical Friedel-Crafts acylation.

- Bioisosteric Pharmacophore: The cyclopropyl-hydroxyl motif mimics the transition state of hydrolytic enzymes and serves as a rigid bioisostere for isopropyl or phenyl groups, reducing metabolic clearance in kinase inhibitors.

Part 2: Synthesis Protocol (Kulinkovich Reaction)

The most robust route to **1-(2-chlorophenyl)cyclopropan-1-ol** is the Kulinkovich reaction. Note that the ortho-chloro substituent introduces steric bulk that can retard titanacyclopropane formation. The protocol below is optimized for ortho-substituted benzoates.

Reagents & Equipment

- Substrate: Methyl 2-chlorobenzoate (1.0 equiv)
- Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (3.5 equiv)
- Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 – 0.2 equiv)
- Solvent: Anhydrous THF (0.2 M concentration relative to ester)
- Atmosphere: Dry Nitrogen or Argon

Step-by-Step Protocol

- Catalyst Loading: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve Methyl 2-chlorobenzoate (10 mmol, 1.70 g) and Ti(OiPr)₄ (1-2 mmol, 0.3-0.6 mL) in anhydrous THF (50 mL).
 - Expert Insight: While standard Kulinkovich protocols use 5-10% catalyst, the ortho-chloro group necessitates a slightly higher loading (10-20%) to ensure complete conversion and prevent stalling at the ketone intermediate.
- Controlled Addition: Cool the solution to 0°C. Add the EtMgBr solution dropwise over 1 hour via the addition funnel.
 - Mechanism:^[1]^[2]^[3]^[4]^[5]^[6]^[7] The slow addition maintains a low concentration of the Grignard reagent, favoring the ligand exchange with Titanium over direct attack on the ester.

- Reaction Propagation: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.
 - Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the ester and the transient appearance of the ketone intermediate are key indicators.
- Quenching (Critical): Cool the reaction back to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL).
 - Safety Note: Significant gas evolution (ethane/ethene) will occur. Ensure proper venting.
- Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
 - Purification: Flash column chromatography on silica gel (Hexane/EtOAc 9:1 to 4:1). The product is typically a viscous oil or low-melting solid.

Part 3: Applications in Drug Design & Synthesis

Application A: Palladium-Catalyzed Ring Opening (Homoenolate Pathway)

This is the most powerful application for generating library diversity. The cyclopropanol acts as a titanium or palladium homoenolate, allowing for cross-coupling at the

-carbon (the former ring carbon) rather than the carbonyl carbon.

Reaction Logic:

- Oxidative Addition: Pd(II) inserts into the O-H bond.
- -Carbon Elimination: The ring opens to form a Pd-homoenolate.[8]
- Cross Coupling: The species reacts with aryl halides or vinyl halides.

Protocol Abstract:

- Catalyst: Pd(PPh₃)₄ (5 mol%)[8]

- Partner: Aryl Iodide (e.g., 4-iodotoluene)
- Base: Cs_2CO_3 (1.5 equiv)
- Solvent: Toluene, 100°C
- Outcome: Formation of
-aryl ketones (1-(2-chlorophenyl)-3-(p-tolyl)propan-1-one).

Application B: Synthesis of CNS-Active Propiophenones

1-(2-Chlorophenyl)cyclopropan-1-ol is a direct precursor to 1-(2-chlorophenyl)propan-1-one, a scaffold found in atypical antidepressants and cathinone derivatives (e.g., Bupropion analogs).

Conversion Protocol:

- Reagent: NaOH (aq) or mild acid (HCl).
- Conditions: Reflux for 1 hour.
- Result: Quantitative ring opening to the linear ketone.
- Advantage: Allows the storage of the stable cyclopropanol precursor, avoiding the regulatory and stability issues associated with storing halogenated propiophenones.

Application C: Radical Clock Mechanism

The compound is an excellent probe for mechanistic studies. If a reaction generates a radical at the

-position (adjacent to the OH), the cyclopropane ring will undergo rapid

-scission (

), serving as a "clock" to measure the kinetics of radical intermediates in P450 metabolic studies.

Part 4: Visualizing the Chemistry

The following diagram illustrates the divergent pathways available from the **1-(2-chlorophenyl)cyclopropan-1-ol** scaffold.

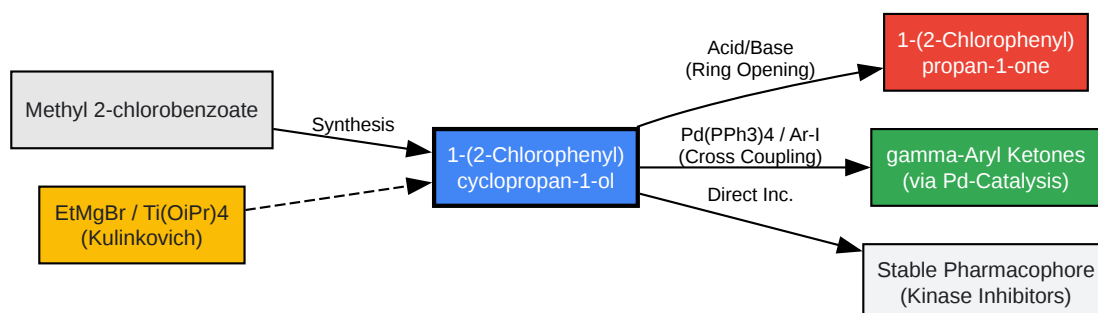


Figure 1: Divergent synthetic utility of 1-(2-Chlorophenyl)cyclopropan-1-ol in medicinal chemistry.

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Part 5: Quantitative Data & Safety

Physicochemical Profile[3][8][9][10][11][12][13][14][15]

Property	Value	Relevance
Molecular Weight	182.65 g/mol	Fragment-based drug design (FBDD) compliant.
ClogP	~2.4	Good lipophilicity for CNS penetration.
Ring Strain	~27.5 kcal/mol	High reactivity for ring-opening operations.
H-Bond Donors	1 (OH)	Directing group for C-H activation.

Safety & Handling Protocols

- Gas Evolution: The Kulinkovich reaction generates stoichiometric amounts of ethane and ethene. Reactions >10g must be performed with an active gas bubbler/scrubber.

- **Acid Sensitivity:** The compound is acid-labile. Avoid using acidic deuterated solvents (e.g., CDCl₃ with trace HCl) for NMR, as this may catalyze ring opening to the ketone. Use C₆D₆ or neutralize CDCl₃ with K₂CO₃.
- **Toxicity:** While specific data is limited, 2-chlorophenyl derivatives are potential irritants. Handle with standard PPE (gloves, goggles, fume hood).

Part 6: References

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